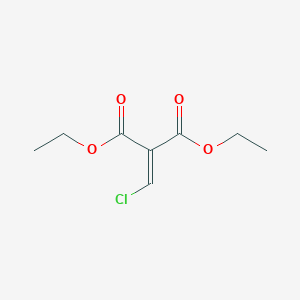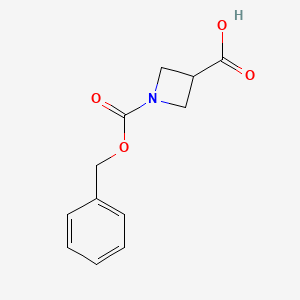
1-Cbz-azetidine-3-carboxylic acid
Overview
Description
1-Cbz-azetidine-3-carboxylic acid, also known as 1-[(benzyloxy)carbonyl]-3-azetidinecarboxylic acid, is a compound with the molecular formula C12H13NO4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is notable for its use in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .
Mechanism of Action
Target of Action
1-Cbz-azetidine-3-carboxylic acid is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the antibodies in ADCs and the E3 ubiquitin ligase in PROTACs .
Mode of Action
In the context of ADCs, this compound acts as a non-cleavable linker that attaches the antibody to the cytotoxic drug . For PROTACs, it serves as an alkyl chain-based linker connecting the ligand for an E3 ubiquitin ligase and the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the action of ADCs and PROTACs. In ADCs, the compound enables the specific delivery of cytotoxic drugs to cancer cells expressing the target antigen . In PROTACs, it facilitates the degradation of target proteins via the ubiquitin-proteasome system .
Result of Action
The result of the action of this compound is the successful formation of ADCs and PROTACs. In ADCs, this leads to the targeted killing of cancer cells . In PROTACs, it results in the selective degradation of target proteins .
Biochemical Analysis
Biochemical Properties
1-Cbz-azetidine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of bioactive molecules. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds and other chemical modifications. For instance, it is used as a non-cleavable linker in the synthesis of ADCs, where it helps in attaching cytotoxic drugs to antibodies . Additionally, this compound interacts with E3 ubiquitin ligases in the synthesis of PROTACs, aiding in the targeted degradation of specific proteins .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In the context of ADCs, the compound helps in delivering cytotoxic drugs to cancer cells, leading to cell death. This targeted approach minimizes damage to healthy cells and enhances the efficacy of cancer treatments . Furthermore, in PROTACs, this compound facilitates the degradation of target proteins, thereby modulating cellular functions and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. In ADCs, it forms stable covalent bonds with antibodies and cytotoxic drugs, ensuring the precise delivery of the drug to target cells . In PROTACs, the compound acts as a linker, connecting the ligand for the E3 ubiquitin ligase to the ligand for the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its effectiveness in biochemical applications. The compound is stable under recommended storage conditions, typically sealed in dry environments at temperatures between 2-8°C . Over time, the compound maintains its integrity, ensuring consistent performance in in vitro and in vivo studies . Long-term effects on cellular function have been observed, particularly in the context of ADCs and PROTACs, where the compound’s stability contributes to sustained therapeutic effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At optimal doses, the compound effectively facilitates the targeted delivery of cytotoxic drugs in ADCs and the degradation of target proteins in PROTACs . At high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its biochemical functions. In the synthesis of ADCs and PROTACs, the compound undergoes enzymatic modifications that enable its integration into larger bioactive molecules . These interactions can affect metabolic flux and metabolite levels, influencing the overall efficacy of the synthesized compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical applications. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . This targeted distribution enhances the compound’s effectiveness in delivering cytotoxic drugs in ADCs and degrading target proteins in PROTACs .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This precise localization ensures that the compound exerts its effects at the intended sites within the cell, enhancing its biochemical efficacy .
Preparation Methods
1-Cbz-azetidine-3-carboxylic acid can be synthesized through various synthetic routes. One common method involves the cyclization of aziridines, which are three-membered nitrogen-containing rings, to form the azetidine ring. This process can be catalyzed by metals or achieved through thermal isomerization . Another approach is the β-lactam synthon protocol, which involves the transformation of β-lactams into azetidines . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Cbz-azetidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as sodium periodate.
Reduction: Hydrogenation can be used to reduce the compound, often employing catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace leaving groups.
Ring-opening reactions: Due to the strain in the four-membered ring, azetidines are prone to ring-opening reactions, which can be induced by nucleophiles or under acidic conditions.
Common reagents used in these reactions include sodium periodate for oxidation, hydrogen gas with palladium on carbon for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cbz-azetidine-3-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of polymers and as a crosslinking agent in material science.
Comparison with Similar Compounds
1-Cbz-azetidine-3-carboxylic acid can be compared with other azetidine derivatives such as 1-Boc-azetidine-3-carboxylic acid and 1-Cbz-3-azetidinone. These compounds share the azetidine core but differ in their functional groups, which influence their reactivity and applications. For instance, 1-Boc-azetidine-3-carboxylic acid is commonly used in peptide synthesis due to its stability, while 1-Cbz-3-azetidinone is utilized in the synthesis of β-lactam antibiotics .
Properties
IUPAC Name |
1-phenylmethoxycarbonylazetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(15)10-6-13(7-10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJPBKZGIUAESY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450952 | |
| Record name | 1-[(Benzyloxy)carbonyl]azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97628-92-7 | |
| Record name | 1-Benzyloxycarbonylazetidine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97628-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(Benzyloxy)carbonyl]azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(benzyloxy)carbonyl]azetidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
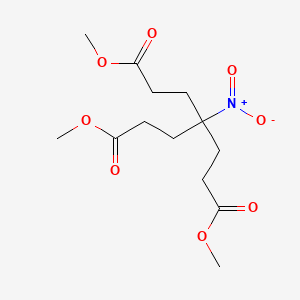
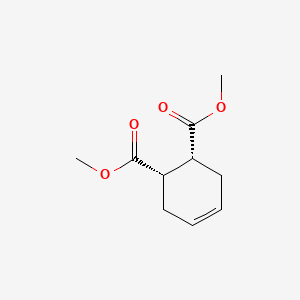
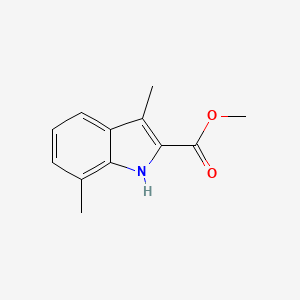


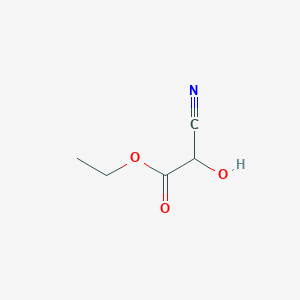
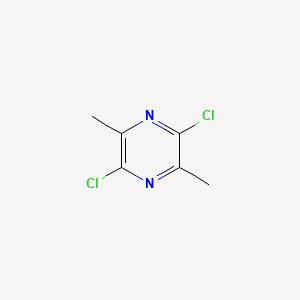
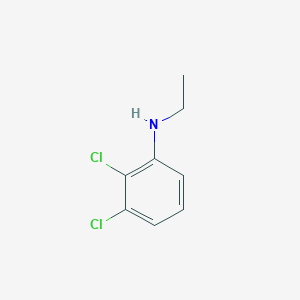
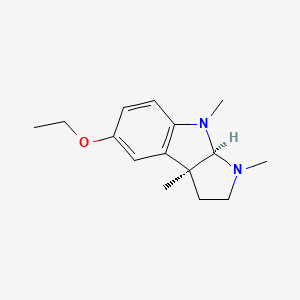
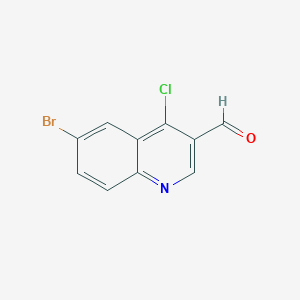

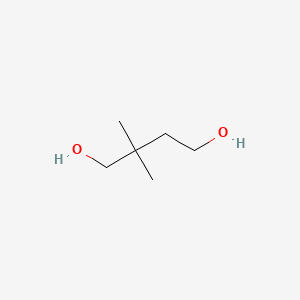
![2-Methylbenzo[d]oxazol-5-ol](/img/structure/B1353514.png)
